molecular formula C23H19NO2S B12528153 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine

1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine

Cat. No.: B12528153
M. Wt: 373.5 g/mol
InChI Key: HHCVZRHWENDONF-UHFFFAOYSA-N
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Description

1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine is a complex organic compound characterized by its unique structure, which includes a naphthalene sulfonyl group and a phenylethynyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine typically involves multiple steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated precursor in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Naphthalene Sulfonyl Group: This can be done through a sulfonylation reaction, where a naphthalene sulfonyl chloride reacts with the dihydropyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cardiovascular and neurological diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl and naphthalene sulfonyl groups can enhance binding affinity and specificity, while the dihydropyridine ring can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol: This compound shares a similar structure but has a piperidine ring instead of a dihydropyridine ring.

    4-(2-phenylethynyl)-1-naphthalen-2-ylsulfonylpyridine: This compound has a pyridine ring instead of a dihydropyridine ring.

Uniqueness

1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine is unique due to its combination of a dihydropyridine ring with both a naphthalene sulfonyl group and a phenylethynyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H19NO2S

Molecular Weight

373.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C23H19NO2S/c25-27(26,23-13-12-21-8-4-5-9-22(21)18-23)24-16-14-20(15-17-24)11-10-19-6-2-1-3-7-19/h1-9,12-14,18H,15-17H2

InChI Key

HHCVZRHWENDONF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C#CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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